molecular formula C11H18 B14528494 Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a-methyl-, trans- CAS No. 65698-42-2

Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a-methyl-, trans-

Cat. No.: B14528494
CAS No.: 65698-42-2
M. Wt: 150.26 g/mol
InChI Key: RKPODBOKSGTKIR-UHFFFAOYSA-N
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Description

Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a-methyl-, trans- is a chemical compound with the molecular formula C11H18 It is a derivative of naphthalene, characterized by the addition of hydrogen atoms and a methyl group, resulting in a saturated hydrocarbon structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a-methyl-, trans- typically involves the hydrogenation of naphthalene under high pressure in the presence of metal catalysts. The process can be carried out using catalysts such as palladium or platinum on carbon, which facilitate the addition of hydrogen atoms to the naphthalene ring system .

Industrial Production Methods

Industrial production of this compound follows similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a-methyl-, trans- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of metal catalysts like palladium or platinum.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a-methyl-, trans- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a-methyl-, trans- involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a-methyl-, trans- is unique due to its specific structural configuration and the presence of a methyl group at the 4a position. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

65698-42-2

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

8a-methyl-2,3,4,4a,7,8-hexahydro-1H-naphthalene

InChI

InChI=1S/C11H18/c1-11-8-4-2-6-10(11)7-3-5-9-11/h2,6,10H,3-5,7-9H2,1H3

InChI Key

RKPODBOKSGTKIR-UHFFFAOYSA-N

Canonical SMILES

CC12CCCCC1C=CCC2

Origin of Product

United States

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